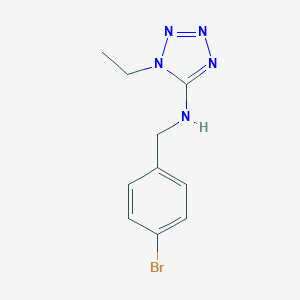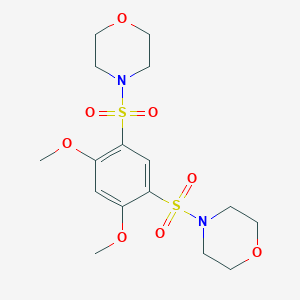![molecular formula C16H15ClO4 B275719 Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275719.png)
Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate, also known as MCBOM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MCBOM is a benzyl ether derivative that can be synthesized using a variety of methods.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs depends on the bioactive molecule that is released upon cleavage of the benzyl ether group. For example, Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs that release cytotoxic agents can induce cell death in cancer cells. Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs that release imaging agents can be used for diagnostic purposes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs depend on the bioactive molecule that is released upon cleavage of the benzyl ether group. For example, Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs that release cytotoxic agents can induce apoptosis in cancer cells. Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs that release imaging agents can be used for imaging purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs in lab experiments is their ability to release bioactive molecules in a controlled manner. This allows for precise dosing and minimizes off-target effects. However, Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs can be difficult to synthesize and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research involving Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs. One area of interest is the development of Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs for cancer treatment. Another area of interest is the development of Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs for imaging purposes. Additionally, the synthesis of novel Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate derivatives with improved properties is an area of active research.
Métodos De Síntesis
There are several methods for synthesizing Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate, but the most common method involves the reaction of 2-chlorobenzyl alcohol with 4-methoxybenzoic acid in the presence of a catalyst. The resulting intermediate is then treated with methyl iodide to yield Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate. Other methods include the use of different starting materials or different catalysts.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate has potential applications in scientific research due to its ability to act as a prodrug for the release of bioactive molecules. The benzyl ether group in Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate can be cleaved by enzymes in the body to release the bioactive molecule, which can then exert its effects. This property has led to the development of Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs for a variety of applications, including cancer treatment, drug delivery, and imaging.
Propiedades
Nombre del producto |
Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate |
|---|---|
Fórmula molecular |
C16H15ClO4 |
Peso molecular |
306.74 g/mol |
Nombre IUPAC |
methyl 2-[(2-chlorophenyl)methoxy]-4-methoxybenzoate |
InChI |
InChI=1S/C16H15ClO4/c1-19-12-7-8-13(16(18)20-2)15(9-12)21-10-11-5-3-4-6-14(11)17/h3-9H,10H2,1-2H3 |
Clave InChI |
ARLUVJNGBNBZRQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=CC=C2Cl |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)

![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)

![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)


![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)
